2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone typically involves the following steps:
Formation of the biphenyl-4-yloxy intermediate: This can be achieved by reacting biphenyl-4-ol with an appropriate halogenating agent to form biphenyl-4-yloxy halide.
Nucleophilic substitution: The biphenyl-4-yloxy halide is then reacted with 1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Biphenyl-4-yloxy)-1-[4-(2-chlorobenzyl)piperazin-1-yl]ethanone
- 2-(Biphenyl-4-yloxy)-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone
Uniqueness
2-(Biphenyl-4-yloxy)-1-[4-(2-methylbenzyl)piperazin-1-yl]ethanone is unique due to the presence of the 2-methylbenzyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its biological activity and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C26H28N2O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C26H28N2O2/c1-21-7-5-6-10-24(21)19-27-15-17-28(18-16-27)26(29)20-30-25-13-11-23(12-14-25)22-8-3-2-4-9-22/h2-14H,15-20H2,1H3 |
InChI Key |
BZHFTPLQJURUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.